molecular formula C19H16N4OS B2377690 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone CAS No. 872987-42-3

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2377690
CAS No.: 872987-42-3
M. Wt: 348.42
InChI Key: LRWVAAJEZOFIMZ-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features a unique combination of indole, pyridine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the indole and pyridazine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyridazine rings.

Scientific Research Applications

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity . The pyridazine and pyridine rings may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

    1-(Indolin-1-yl)-2-(pyridin-4-yl)ethanone: Lacks the pyridazine ring, which may result in different biological activities.

    2-(Indolin-1-yl)-3-(pyridin-4-yl)pyridazine: Similar structure but with different positioning of the indole and pyridine rings.

Uniqueness: 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone is unique due to its combination of indole, pyridine, and pyridazine moieties, which may result in a distinct set of chemical and biological properties. This combination allows for a wide range of potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(23-12-9-15-3-1-2-4-17(15)23)13-25-18-6-5-16(21-22-18)14-7-10-20-11-8-14/h1-8,10-11H,9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVAAJEZOFIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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